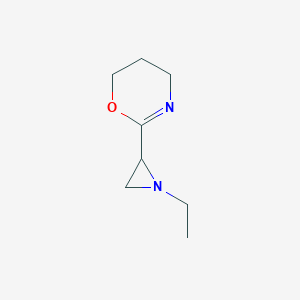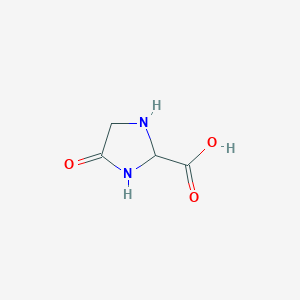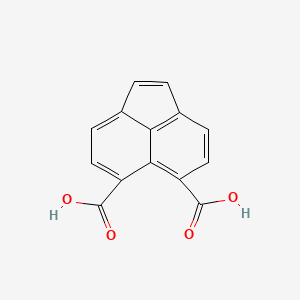![molecular formula C21H20N2O B14513906 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one CAS No. 62748-00-9](/img/structure/B14513906.png)
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is a complex organic compound that features a quinoline moiety, a phenyl group, and a pentenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in an alkaline medium . This reaction is often followed by nucleophilic addition to another aniline molecule .
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols to minimize environmental impact . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability
Wirkmechanismus
The mechanism of action of 4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary, but common interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure but shares the quinoline moiety.
4-Hydroxy-2-quinolones: Known for their biological activities and synthetic versatility.
Imatinib: A therapeutic agent with a similar structural motif, used to treat leukemia.
Uniqueness
4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one is unique due to its combination of a quinoline moiety with a phenyl group and a pentenone structure
Eigenschaften
CAS-Nummer |
62748-00-9 |
|---|---|
Molekularformel |
C21H20N2O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-methyl-4-phenyl-1-(quinolin-8-ylamino)pent-1-en-3-one |
InChI |
InChI=1S/C21H20N2O/c1-21(2,17-10-4-3-5-11-17)19(24)13-15-22-18-12-6-8-16-9-7-14-23-20(16)18/h3-15,22H,1-2H3 |
InChI-Schlüssel |
KBBCWAQBFIPUIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


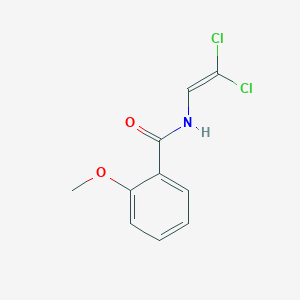
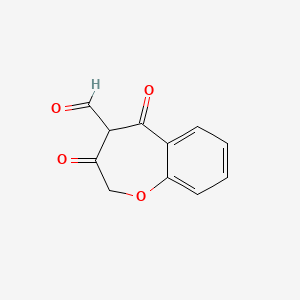
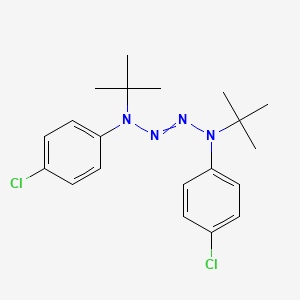
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)

![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)
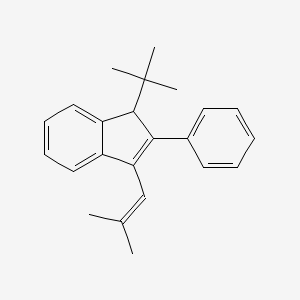
![1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane](/img/structure/B14513875.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)

